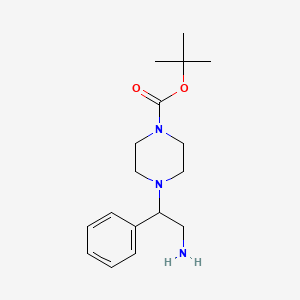
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with tert-butyl bromoacetate under basic conditions using triethylamine . The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred for several hours at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity .
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The amino group in the compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the tert-butyl group .
科学的研究の応用
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is used in various scientific research applications, including:
作用機序
The mechanism of action of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the phenylethyl group, which imparts distinct chemical and biological properties . This makes it particularly valuable in research and development for creating novel compounds with potential therapeutic applications .
生物活性
Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (TBAP) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its molecular characteristics, biological mechanisms, and potential therapeutic applications based on diverse scientific sources.
Molecular Characteristics
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
- CAS Number : 444892-54-0
- Structure : TBAP features a piperazine ring substituted with a tert-butyl group and an amino phenethyl moiety, which is critical for its biological activity.
TBAP exhibits a multi-target mechanism of action, influencing various neurotransmitter systems and ion channels. Notably, it has been shown to interact with:
- TRPV1 Channels : TBAP acts as an antagonist to the transient receptor potential vanilloid 1 (TRPV1) channel, which is known for its role in pain perception and inflammatory responses .
- Voltage-Gated Sodium Channels (VGSCs) : The compound also inhibits VGSCs, which are crucial for the propagation of action potentials in neurons .
- Calcium Channels : TBAP affects calcium currents, contributing to its analgesic properties .
Anticonvulsant Activity
Recent studies have demonstrated that TBAP possesses potent anticonvulsant properties. In animal models, it has been effective in reducing seizure activity induced by various stimuli, such as:
- Maximal Electroshock (MES) : TBAP showed significant efficacy in preventing seizures in this model.
- 6 Hz Seizure Test : It also demonstrated effectiveness in this widely used model for assessing anticonvulsant activity .
Analgesic Effects
TBAP's interaction with TRPV1 and VGSCs suggests potential use as an analgesic agent. Preclinical studies indicate that TBAP can alleviate pain in models of:
- Formalin-Induced Pain : The compound reduced nociceptive responses significantly.
- Capsaicin-Induced Pain : It also showed effectiveness against neurogenic pain models .
Case Studies and Research Findings
A series of studies have elucidated the pharmacological profile of TBAP:
- Study on Anticonvulsant Properties :
- Pain Modulation Research :
Summary of Biological Activities
| Activity Type | Model Used | Result |
|---|---|---|
| Anticonvulsant | Maximal Electroshock | Significant reduction in seizure activity |
| Anticonvulsant | 6 Hz Seizure Test | Increased seizure threshold |
| Analgesic | Formalin-Induced Pain | Reduced nociceptive responses |
| Analgesic | Capsaicin-Induced Pain | Alleviated neurogenic pain |
特性
IUPAC Name |
tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVUBWBKZLPMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397458 |
Source


|
| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444892-54-0 |
Source


|
| Record name | tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













